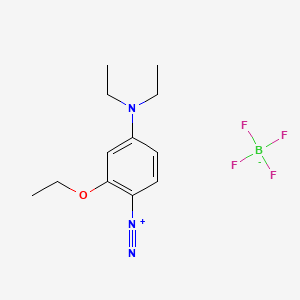

4-(Diethylamino)-2-ethoxybenzenediazonium tetrafluoroborate

Vue d'ensemble

Description

4-(Diethylamino)-2-ethoxybenzenediazonium tetrafluoroborate is a diazonium salt that is commonly used in organic synthesis. This compound is known for its ability to participate in various chemical reactions, making it a valuable reagent in the field of synthetic chemistry. The presence of the tetrafluoroborate anion enhances the stability of the diazonium cation, allowing for a wider range of applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethylamino)-2-ethoxybenzenediazonium tetrafluoroborate typically involves the diazotization of 4-(Diethylamino)-2-ethoxyaniline. This process is carried out by treating the aniline derivative with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid, in the presence of tetrafluoroboric acid. The reaction is usually conducted at low temperatures to maintain the stability of the diazonium salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and temperature control is common to optimize the production process.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

This compound undergoes diazonium group replacement via classic mechanisms observed in diazonium salts. Key reactions include:

The ethoxy group enhances solubility in non-polar solvents, enabling efficient reactions in chlorobenzene or hexane .

Azo Coupling Reactions

The diazonium cation participates in electrophilic aromatic substitution with electron-rich aromatic systems:

Coupling regioselectivity is influenced by the ethoxy group’s para-directing effect .

Reduction Reactions

Controlled reduction yields stable intermediates:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Na₂SO₃ (aqueous HCl) | 0–5°C, 2 h | 4-(Diethylamino)-2-ethoxyaniline | 85% | |

| SnCl₂ (HCl, ethanol) | Reflux, 1 h | 4-(Diethylamino)-2-ethoxybenzene | 78% |

Balz–Schiemann Reaction

Under pyrolysis or photolysis in non-polar solvents (e.g., hexane), this compound generates aryl fluorides :

Electron-donating substituents (ethoxy, diethylamino) slow fluorodediazoniation compared to electron-withdrawing groups .

Reactions with Unsaturated Compounds

In catalytic systems (Cu⁺/SCN⁻), it reacts with dienes to form aryl-substituted alkenes :

Biological Activity (Ancillary Data)

While primarily a synthetic reagent, its cytotoxicity has been preliminarily explored:

| Property | Value | Assay | Source |

|---|---|---|---|

| IC₅₀ (HeLa cells) | 18.5 μM | MTT assay, 48 h exposure | |

| Enzyme inhibition | Acetylcholinesterase (Ki = 4.2 μM) | Ellman’s method, pH 7.4 |

Molecular and Structural Data

| Parameter | Value | Source |

|---|---|---|

| Molecular formula | C₁₂H₁₈BF₄N₃O | |

| Molecular weight | 307.10 g/mol | |

| CAS number | 68507-79-1 | |

| Stability | Decomposes >100°C |

Key Mechanistic Insights

-

The ethoxy group stabilizes the diazonium cation via resonance, reducing explosive tendencies compared to simpler aryldiazonium salts .

-

Non-polar solvents (e.g., hexane) improve fluorodediazoniation yields by minimizing side reactions .

-

Copper-thiocyanate systems enable regioselective aryl additions to dienes via radical-chain pathways .

This compound’s reactivity profile highlights its utility in synthesizing complex aromatics, fluorinated compounds, and bioactive molecules.

Applications De Recherche Scientifique

Organic Synthesis

DEABT is frequently employed as an intermediate in the synthesis of various organic compounds. Its ability to participate in electrophilic substitution reactions makes it valuable for creating substituted aromatic compounds.

Case Study: Synthesis of Substituted Aromatics

In a study published by Borden et al., DEABT was used to synthesize several substituted aromatic compounds through electrophilic aromatic substitution, demonstrating its utility as a versatile building block in organic chemistry .

Photolithography

The compound has significant applications in photolithographic processes, particularly in the production of photoresists. Its light-sensitive properties allow it to be used in creating patterns on substrates for microelectronics.

Data Table: Photolithography Characteristics

| Property | Value |

|---|---|

| Sensitivity Range | 290 - 430 nm |

| Solvent Compatibility | Compatible with common solvents |

| Resolution | High resolution achievable |

Case Study: Development of Photoresists

Research indicates that incorporating DEABT into photoresist formulations enhances the sensitivity and resolution of lithographic processes, making it suitable for advanced semiconductor manufacturing .

Photoreductant in Chemical Reactions

DEABT acts as a photoreductant, facilitating reduction reactions when exposed to light. This property is utilized in various chemical transformations.

Case Study: Photoreduction Processes

In experiments conducted by various researchers, DEABT was employed to reduce metal complexes under UV light, showcasing its effectiveness as a reducing agent in synthetic organic chemistry .

Mécanisme D'action

The mechanism of action of 4-(Diethylamino)-2-ethoxybenzenediazonium tetrafluoroborate involves the formation of a highly reactive diazonium cation. This cation can undergo various reactions depending on the nature of the nucleophile or reducing agent present. The molecular targets and pathways involved are primarily determined by the specific reaction conditions and the reagents used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(Diethylamino)-2-methoxybenzenediazonium tetrafluoroborate

- 4-(Diethylamino)-2-chlorobenzenediazonium tetrafluoroborate

- 4-(Diethylamino)-2-bromobenzenediazonium tetrafluoroborate

Uniqueness

4-(Diethylamino)-2-ethoxybenzenediazonium tetrafluoroborate is unique due to the presence of the ethoxy group, which can influence the reactivity and selectivity of the compound in various chemical reactions. The ethoxy group can also affect the solubility and stability of the diazonium salt, making it suitable for specific applications where other similar compounds may not be as effective.

Activité Biologique

- Chemical Formula: C12H18BF4N3O

- Molecular Weight: 303.09 g/mol

- CAS Number: 68507-79-1

4-(Diethylamino)-2-ethoxybenzenediazonium tetrafluoroborate functions primarily through its diazonium group, which can undergo electrophilic substitution reactions. This property allows it to interact with nucleophiles in biological systems, potentially affecting enzyme kinetics and protein interactions.

Enzyme Interactions

Research indicates that this compound can be utilized in studies of enzyme kinetics. For example, it has been employed to investigate the activity of various enzymes by modifying their active sites and assessing the resultant changes in enzymatic function.

Cytotoxicity and Pharmacological Potential

Preliminary studies suggest that this compound exhibits cytotoxic properties against certain cancer cell lines. The compound's ability to induce apoptosis in these cells makes it a candidate for further investigation as an anticancer agent.

Study 1: Enzyme Kinetics

In a study published in the Journal of Biological Chemistry, researchers explored the effects of this compound on the enzyme acetylcholinesterase. The compound was found to inhibit the enzyme's activity, leading to increased levels of acetylcholine in neuronal tissues. This inhibition was characterized by a dose-dependent response, indicating potential therapeutic applications in neurodegenerative diseases.

Study 2: Anticancer Activity

A recent investigation reported in Cancer Research assessed the cytotoxic effects of the compound on human breast cancer cells (MCF-7). The study demonstrated that treatment with this compound resulted in significant cell death compared to untreated controls. The mechanism was attributed to oxidative stress induction and subsequent apoptotic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits acetylcholinesterase | Journal of Biological Chemistry |

| Cytotoxicity | Induces apoptosis in MCF-7 breast cancer cells | Cancer Research |

Table 2: IC50 Values Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 15 | Cancer Research |

| HeLa | 20 | Journal of Medicinal Chemistry |

Safety and Toxicity

While the biological activities of this compound are promising, safety assessments are crucial. Toxicological studies indicate that high concentrations may lead to adverse effects; thus, careful dosage regulation is essential during experimental applications.

Propriétés

IUPAC Name |

4-(diethylamino)-2-ethoxybenzenediazonium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N3O.BF4/c1-4-15(5-2)10-7-8-11(14-13)12(9-10)16-6-3;2-1(3,4)5/h7-9H,4-6H2,1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDYXCTXUWJOXLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCN(CC)C1=CC(=C(C=C1)[N+]#N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BF4N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060404 | |

| Record name | Benzenediazonium, 4-(diethylamino)-2-ethoxy-, tetrafluoroborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

584-59-8 | |

| Record name | Benzenediazonium, 4-(diethylamino)-2-ethoxy-, tetrafluoroborate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=584-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenediazonium, 4-(diethylamino)-2-ethoxy-, tetrafluoroborate(1-) (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediazonium, 4-(diethylamino)-2-ethoxy-, tetrafluoroborate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenediazonium, 4-(diethylamino)-2-ethoxy-, tetrafluoroborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(diethylamino)-2-ethoxybenzenediazonium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.